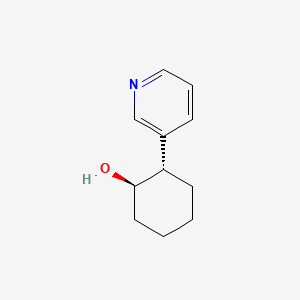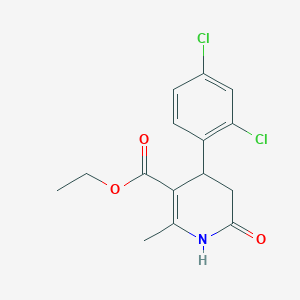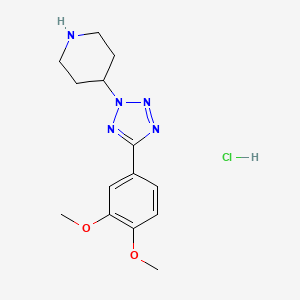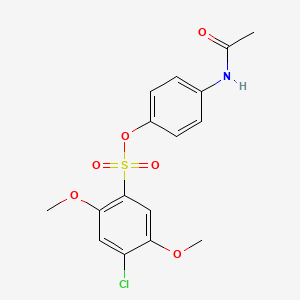![molecular formula C14H19N5O3S B2543274 4-(((1R,5S)-3-(1H-1,2,4-トリアゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)スルホニル)-3,5-ジメチルイソキサゾール CAS No. 2320420-61-7](/img/structure/B2543274.png)
4-(((1R,5S)-3-(1H-1,2,4-トリアゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)スルホニル)-3,5-ジメチルイソキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound notable for its multi-functional applications in various scientific disciplines. Its intricate structure, which includes a triazole ring, a sulfonyl group, and an azabicyclooctane framework, provides a unique array of chemical and biological properties.
科学的研究の応用
Chemistry
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Exhibits inhibitory effects on certain enzymes, making it a candidate for biochemical research.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating infectious diseases.
Industry
Materials Science: Utilized in the production of advanced polymers and materials with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Azabicyclooctane Ring: This can be achieved through a series of cyclization reactions starting from readily available bicyclic amines.
Introduction of the Triazole Ring: The triazole moiety is introduced via a 1,3-dipolar cycloaddition reaction.
Sulfonylation: The incorporation of the sulfonyl group usually requires the use of sulfonyl chlorides under basic conditions.
Dimethylisoxazole Construction: The final assembly involves the construction of the isoxazole ring through nitrile oxide cycloaddition.
Industrial Production Methods
Industrially, the compound is synthesized in batch reactors under controlled temperatures and pressures to ensure high yield and purity. Continuous flow reactors might be employed for large-scale production to optimize reaction time and resource efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the triazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions typically target the azabicyclooctane ring, potentially converting it into a more saturated analog.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation Products: Triazole N-oxides.
Reduction Products: Saturated azabicyclooctane derivatives.
Substitution Products: Compounds with varied substituents replacing the sulfonyl group.
作用機序
The mechanism by which this compound exerts its effects largely depends on its target application:
Enzyme Inhibition: The triazole ring may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Catalytic Activity: In catalysis, the compound serves as a stabilizing agent for transition metal complexes, facilitating various organic transformations.
類似化合物との比較
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-2-azabicyclo[3.2.1]octane: Lacks the sulfonyl and isoxazole groups.
1,2,4-Triazole Derivatives: Have similar triazole rings but differ in other structural components.
Uniqueness
What sets 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole apart is its multi-functional nature, enabling it to participate in a wide range of chemical and biological processes, which similar compounds may not be capable of.
Conclusion
4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a remarkable compound with significant applications across various scientific fields. Its unique structure confers a breadth of chemical reactivity and biological activity, making it a valuable tool in both research and industry.
特性
IUPAC Name |
3,5-dimethyl-4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKEBBGMGZYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)
![13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2543193.png)
![N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2543194.png)
![8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)
![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)
![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)




![2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2543213.png)

